

A Comparative Guide to Aluminum-Copper Alloys for Cryogenic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum;copper

Cat. No.: B14738455

[Get Quote](#)

For researchers, scientists, and drug development professionals seeking optimal materials for extreme low-temperature environments, this guide provides a benchmark study of Aluminum-Copper (Al-Cu) alloys. It offers an objective comparison of their performance, supported by experimental data, to inform material selection for cryogenic applications.

Aluminum-copper alloys, primarily the 2xxx series, are renowned for their high strength-to-weight ratio. Notably, their mechanical properties, such as strength and toughness, often improve at cryogenic temperatures, making them prime candidates for applications in aerospace, superconducting magnet housings, and cryogenic storage and transportation.^{[1][2]} This guide delves into the cryogenic performance of key Al-Cu alloys, presenting a comparative analysis of their mechanical and thermal properties, alongside detailed experimental protocols for their evaluation.

Comparative Analysis of Cryogenic Mechanical Properties

The selection of an Al-Cu alloy for cryogenic service hinges on a thorough understanding of its mechanical properties at the intended operating temperature. Key parameters include tensile strength, yield strength, and elongation, which together define the material's strength and ductility.

Below is a summary of the typical mechanical properties of several common Al-Cu alloys at room temperature (295 K), liquid nitrogen temperature (77 K), and liquid helium temperature (4

K).

Alloy and Temper	Temperature (K)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)
2014-T6	295	414	483	13
77	469	586	18	
20	503	648	17	
2024-T851	295	455	483	6
77	538	627	10	
2195-T8	298	~580	614	-
77	~650	700+	~11	
20	~690	724	~14	
2219-T87	295	393	476	12
77	469	586	15	
20	510	662	16	

Note: The values presented are typical and can vary based on specific processing and testing conditions. Data is compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

As the data indicates, most Al-Cu alloys exhibit a significant increase in both yield and ultimate tensile strength as the temperature decreases into the cryogenic realm.[\[2\]](#) For instance, the ultimate tensile strength of 2219-T87 increases by over 38% from room temperature to 20 K.[\[4\]](#) Notably, this increase in strength is often accompanied by a retention or even an improvement in ductility (elongation), a desirable characteristic for structural materials.[\[3\]](#) However, some alloys, like 2219 in the T6 temper, have shown a significant drop in elongation at cryogenic temperatures.[\[5\]](#)

Fracture Toughness at Cryogenic Temperatures

Fracture toughness is a critical parameter for ensuring the structural integrity of components, especially in applications where flaws may be present. For Al-Cu alloys, fracture toughness generally remains high at cryogenic temperatures. The 2219-T87 alloy, in particular, is noted for offering an excellent combination of strength and fracture toughness at both room temperature and at -196°C (77 K).^[1] Similarly, alloy 2124, a high-purity variant of 2024, is processed to achieve improved fracture toughness.^[2]

Thermal Properties in Cryogenic Environments

The thermal conductivity of aluminum alloys is a key consideration in the design of cryogenic systems, influencing heat leak and thermal stability. The thermal conductivity of Al-Cu alloys generally decreases with decreasing temperature.^[7] The specific values can be significantly affected by the alloy's composition and temper. For example, the dissolution and precipitation of copper in the aluminum matrix have a substantial effect on thermal conductivity.^[7]

Alloy and Temper	Temperature (K)	Thermal Conductivity (W/m·K)
2014-T651	10	~15
50	~70	
100	~110	
2024-T6	10	~10
50	~55	
100	~90	
2219-T81	10	~12
50	~60	
100	~100	

Note: These are approximate values derived from graphical data and should be used for comparative purposes.^[1]

Experimental Protocols

To ensure the reliability and comparability of data, standardized testing methodologies are crucial. The following outlines typical experimental protocols for evaluating the cryogenic properties of Al-Cu alloys.

Cryogenic Tensile Testing

Objective: To determine the yield strength, ultimate tensile strength, and elongation of an Al-Cu alloy at cryogenic temperatures.

Apparatus:

- A screw-driven or servo-hydraulic universal testing machine with a load capacity sufficient for the expected strength of the alloy at cryogenic temperatures.[8]
- A cryostat or environmental chamber capable of maintaining the desired cryogenic temperature (e.g., 77 K using liquid nitrogen, 4 K using liquid helium).[9]
- Strain measurement device, such as a strain-gage extensometer calibrated for cryogenic temperatures.[9]
- Temperature sensors (e.g., Type E or K thermocouples, silicon diodes) and a controller.[9]

Procedure:

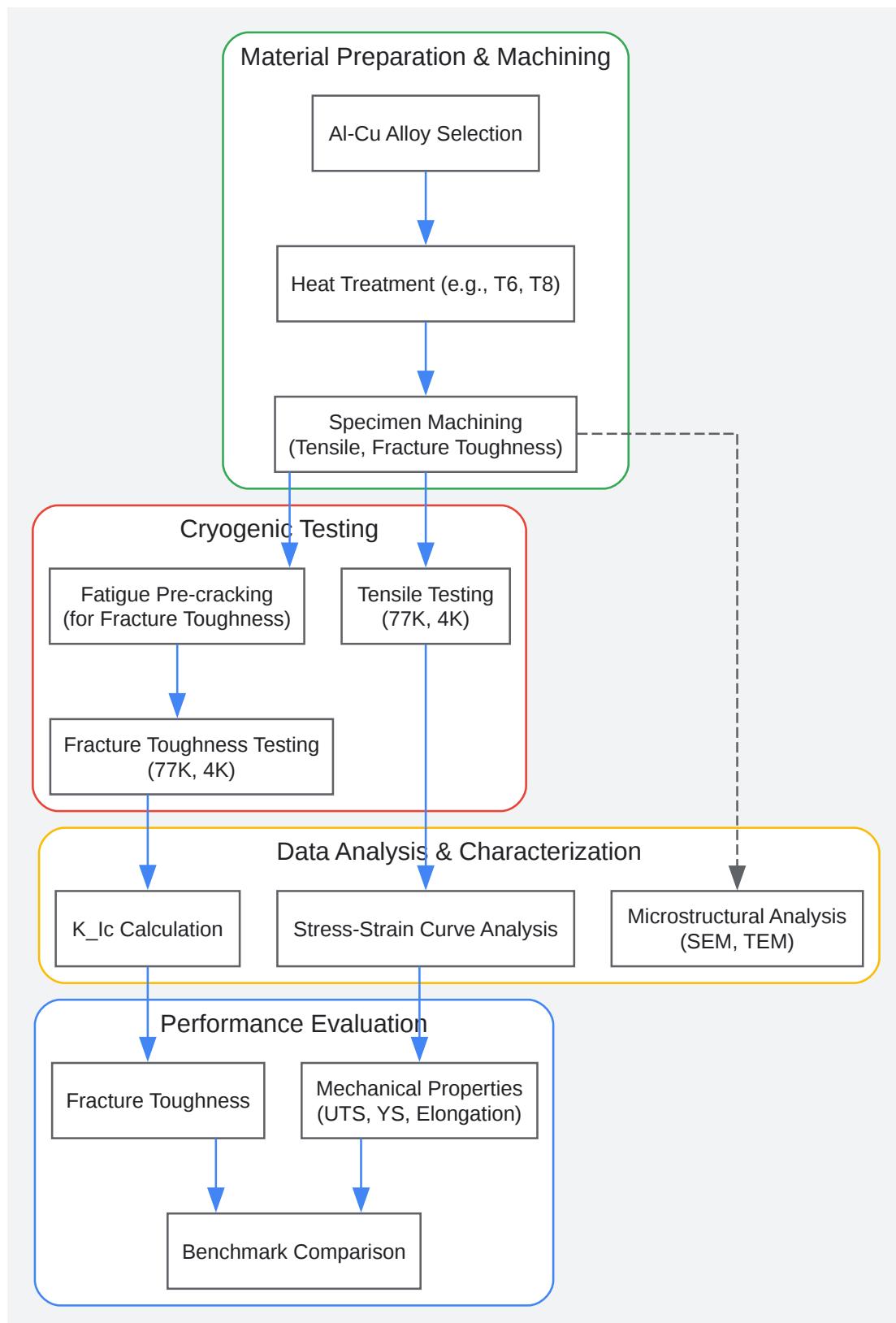
- **Specimen Preparation:** Tensile specimens are machined from the alloy according to standard specifications, such as those outlined in ASTM E8. Subscale specimens are often preferred for cryogenic testing to accommodate the size constraints of the cryostat.[9]
- **System Setup:** The tensile specimen is mounted in the grips of the testing machine within the cryostat. The extensometer and temperature sensors are attached to the specimen.
- **Cooling:** The cryostat is filled with the appropriate cryogen (liquid nitrogen or liquid helium) to cool the specimen to the target temperature. The temperature is monitored and allowed to stabilize.
- **Testing:** The tensile test is conducted at a constant strain rate, typically in the range of 10^{-5} s^{-1} to $10^{-2} s^{-1}$.[9] Load and displacement/strain data are recorded continuously until the specimen fractures.

- Data Analysis: The recorded data is used to generate a stress-strain curve, from which the yield strength (typically at 0.2% offset), ultimate tensile strength, and percent elongation are determined.[10]

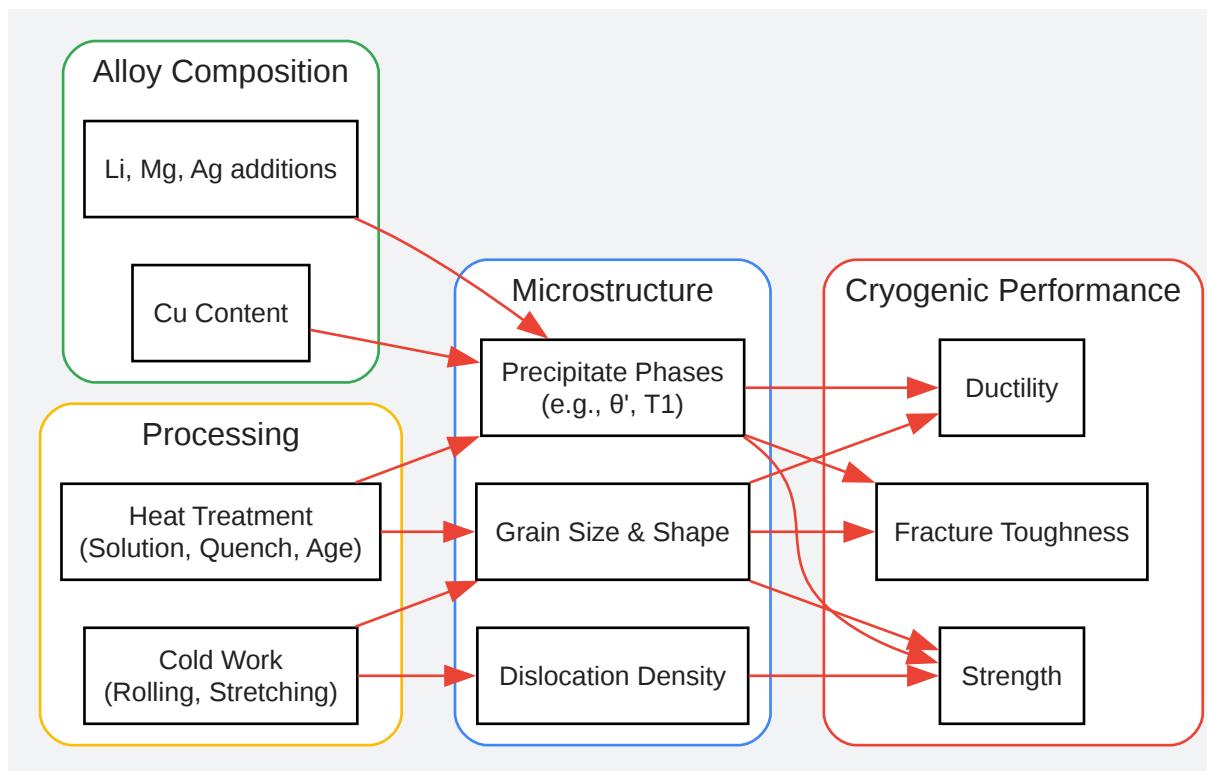
Cryogenic Fracture Toughness Testing

Objective: To determine the plane-strain fracture toughness (K_{Ic}) of an Al-Cu alloy at cryogenic temperatures.

Apparatus:


- A fatigue pre-cracking machine.
- A universal testing machine equipped with a cryostat.
- A clip-on gage or other displacement measuring device suitable for cryogenic use.

Procedure:


- Specimen Preparation: Compact tension or single-edge notch bend specimens are machined according to standards like ASTM E399.
- Fatigue Pre-cracking: A sharp fatigue crack is introduced at the notch tip of the specimen at room temperature.
- Cryogenic Testing: The pre-cracked specimen is cooled to the desired cryogenic temperature within the cryostat. A tensile load is then applied to the specimen until it fractures. The load versus crack mouth opening displacement is recorded.
- Data Analysis: The critical stress intensity factor (K_{Ic}) is calculated from the fracture load and specimen geometry using the equations provided in the relevant standard.

Visualizing Relationships and Workflows

To better understand the interplay of factors influencing the cryogenic performance of Al-Cu alloys and the process of their evaluation, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating Al-Cu alloys for cryogenic applications.

[Click to download full resolution via product page](#)

Caption: Interrelationship of factors influencing the cryogenic performance of Al-Cu alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminium thermal conductivity at cryogenic temperatures [reference.lowtemp.org]
- 2. properties of aluminum at cryogenic | Total Materia [totalmateria.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. dl.astm.org [dl.astm.org]

- 7. Thermal Conductivity of Aluminum Alloys—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. dl.asminternational.org [dl.asminternational.org]
- 10. What Are Yield Strength and Tensile Strength in Aluminum Alloy ? [cex-casting.com]
- To cite this document: BenchChem. [A Comparative Guide to Aluminum-Copper Alloys for Cryogenic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14738455#benchmark-study-of-al-cu-alloys-for-cryogenic-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com